molecular formula C9H6F3N B128601 2-(Trifluoromethyl)phenylacetonitrile CAS No. 3038-47-9

2-(Trifluoromethyl)phenylacetonitrile

Cat. No. B128601
CAS RN: 3038-47-9
M. Wt: 185.15 g/mol
InChI Key: QXDCZSJGEUSERL-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenylacetonitrile (2TFMP) is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group. This structure has been analyzed using different spectroscopic techniques to understand its molecular characteristics .

Synthesis Analysis

The synthesis of 2TFMP has been achieved through the reduction of the cyanohydrin of α,α,α-trifluoroacetophenone. An alternative method involves the use of bis(2-methoxyethyl)aminosulfur trifluoride for the one-step synthesis of phenylacetonitriles from phenylacetic acids, which can be extended to the synthesis of compounds like 2TFMP .

Molecular Structure Analysis

Spectroscopic characterization of 2TFMP has been performed using Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectroscopy. Additionally, nuclear magnetic resonance (NMR) spectroscopy has been utilized to further characterize the molecule. Density functional theory (DFT) calculations have aided in the interpretation of the spectroscopic data, providing insights into the molecular geometry and electronic structure of 2TFMP .

Chemical Reactions Analysis

2TFMP has been used as a reagent for the determination of enantiomeric purity of chiral acids by converting them into diastereomeric amides, which can be analyzed using 19F NMR spectroscopy. This application takes advantage of the fluorine atoms present in the molecule, which are sensitive to changes in the chemical environment . Additionally, the compound has shown unexpected reactivity, such as the loss of fluorine atoms under certain conditions, leading to the formation of trimeric impurities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2TFMP have been extensively studied through experimental and computational methods. The HOMO-LUMO energy gap has been determined, which explains the charge transfer interactions within the molecule. Natural bond orbital (NBO) analysis has been used to evaluate the stability arising from charge delocalization. The compound's intermolecular interactions have also been studied using DFT calculations, providing a comprehensive understanding of its properties .

Scientific Research Applications

1. Reactivity and Impurity Formation

Stazi et al. (2010) reported an unusual reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, leading to the loss of three fluorine atoms and the formation of a trimeric impurity. This highlights its unique chemical behavior under certain conditions (Stazi et al., 2010).

2. Spectroscopic Characterization

Padmavathy and Seshadri (2019) conducted a detailed spectroscopic characterization of 2-(trifluoromethyl)phenylacetonitrile using Fourier transform infrared and Raman spectroscopy. Their study provides valuable insights into its molecular structure and interactions (Padmavathy & Seshadri, 2019).

3. Potential in NMR Analysis

Koóš and Mosher (1993) explored α-amino-α-trifluoromethyl-phenylacetonitrile as a reagent for 19F NMR determination of enantiomeric purity of acids. This demonstrates its potential application in analytical chemistry (Koóš & Mosher, 1993).

4. Synthesis and Chemical Reactions

Németh et al. (1996) synthesized α-(trifluoromethyl)phenylacetonitrile and studied its reactions with sodium borohydride, revealing unique chemical behaviors (Németh et al., 1996).

5. Catalysis Research

Molleti and Yadav (2017) described the use of potassium modified La-Mg mixed oxide for the mono-methylation of phenylacetonitrile, underlining its relevance in the development of non-steroidal anti-inflammatory drugs (Molleti & Yadav, 2017).

6. Polymorphism in Chemical Structures

Laubenstein et al. (2016) studied four polymorphs of 2-(perfluorophenyl)-2-(phenylamino)acetonitrile, providing insights into the conformational flexibility and polymorphism in its structure (Laubenstein et al., 2016).

7. Photoinduced Chemical Reactions

Homma and Yamada (1997) investigated the photoinduced reactions of phenyl-substituted acetonitriles, highlighting its potential in light-driven chemical processes (Homma & Yamada, 1997).

Safety And Hazards

The safety data sheet for 2-(Trifluoromethyl)phenylacetonitrile indicates that it is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing vapors, mist, or gas, and avoiding contact with skin and eyes .

Future Directions

While the future directions for 2-(Trifluoromethyl)phenylacetonitrile are not explicitly mentioned in the retrieved sources, it is noted that trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

Relevant Papers Relevant papers for further reading include "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients" and "Oxidative Trifluoromethylation and Trifluoromethylthiolation" .

properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDCZSJGEUSERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184460
Record name 2-(Trifluoromethyl)phenylacetonitrile
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Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)phenylacetonitrile

CAS RN

3038-47-9
Record name 2-(Trifluoromethyl)benzeneacetonitrile
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Record name 2-(Trifluoromethyl)phenylacetonitrile
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Record name 2-(Trifluoromethyl)phenylacetonitrile
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Record name 2-(trifluoromethyl)phenylacetonitrile
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Record name 2-(Trifluoromethyl)phenylacetonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 75 g. (0.31 mole) of o-trifluoromethylbenzyl bromide, 120 g. (0.55 mole) of potassium cyanide, 150 ml. of water and 600 ml. of absolute ethanol is stirred and heated under reflux for 20 hours. The reaction mixture is diluted with 4 liters of water and is extracted with 500 ml. of ether. The extract is dried over anhydrous potassium carbonate and evaporated. Distillation gives 45 g. of the desired product b.p. 103°-105° C./10 mm.
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0.31 mol
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0.55 mol
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4 L
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Synthesis routes and methods II

Procedure details

A solution of 1-bromomethyl-2-trifluoromethyl-benzene (3.5 g, 14.641 mmol) in DMSO (18 mL) and sodium cyanide (1.076 g, 21.962 mmol) were taken in a flask and the flask was heated to 90° C. for 3 hours. The reaction was monitored by TLC (2% ethylacetate in hexane). The reaction mixture was partitioned between water and ethylacetate. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated to afford 2.4 g of the crude product which was used in the next step without further purification.
Quantity
3.5 g
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1.076 g
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18 mL
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Synthesis routes and methods III

Procedure details

To a solution of 2-(trifluoromethyl)benzyl bromide (1.50 g) in ethanol (15 mL) was added a solution of sodium cyanide (461 mg) in water (15 mL) at ambient temperature, and the mixture was heated for 3 hours under reflux . After evaporation of the organic solvent, the aqueous layer was extracted with ethyl acetate. The extract was washed with water and brine, dried over magnesium sulfate and evaporated in vacuo to give [2-(trifluoromethyl)phenyl]acetonitrile (1.08 g) as an oil.
Quantity
1.5 g
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461 mg
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15 mL
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15 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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